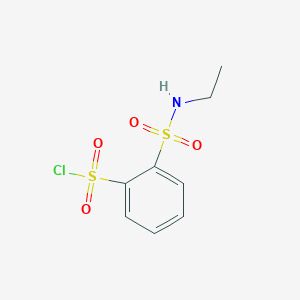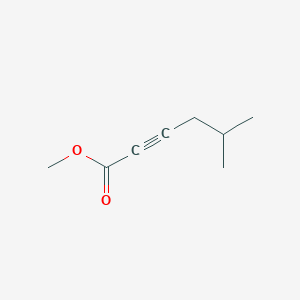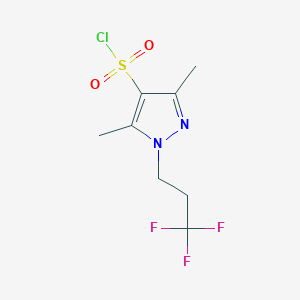
2-(Ethylsulfamoyl)benzene-1-sulfonyl chloride
Overview
Description
2-(Ethylsulfamoyl)benzene-1-sulfonyl chloride is a versatile organic compound with the molecular formula C8H10ClNO4S2 and a molecular weight of 283.75 g/mol . This compound is characterized by the presence of both sulfonyl chloride and ethylsulfamoyl functional groups attached to a benzene ring, making it a valuable intermediate in various chemical reactions and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethylsulfamoyl)benzene-1-sulfonyl chloride typically involves the reaction of 2-aminobenzenesulfonyl chloride with ethylsulfonyl chloride under controlled conditions . The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product in high purity .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield . The use of automated reactors and in-line purification systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(Ethylsulfamoyl)benzene-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate, and sulfonothioate derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfinic acids.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Oxidizing Agents: Hydrogen peroxide and potassium permanganate are typical oxidizing agents used in oxidation reactions.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols.
Sulfonothioates: Formed by the reaction with thiols.
Scientific Research Applications
2-(Ethylsulfamoyl)benzene-1-sulfonyl chloride has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2-(Ethylsulfamoyl)benzene-1-sulfonyl chloride involves the reactivity of its sulfonyl chloride group, which acts as an electrophile in substitution reactions . The compound can react with nucleophiles to form covalent bonds, leading to the formation of various derivatives . The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonyl Chloride: Similar structure but lacks the ethylsulfamoyl group.
Tosyl Chloride: Contains a methyl group instead of an ethylsulfamoyl group.
Methanesulfonyl Chloride: Smaller molecule with a single sulfonyl chloride group.
Uniqueness
2-(Ethylsulfamoyl)benzene-1-sulfonyl chloride is unique due to the presence of both sulfonyl chloride and ethylsulfamoyl functional groups, which provide distinct reactivity and versatility in chemical synthesis . This dual functionality allows for the formation of a wide range of derivatives and applications in various fields .
Properties
IUPAC Name |
2-(ethylsulfamoyl)benzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO4S2/c1-2-10-16(13,14)8-6-4-3-5-7(8)15(9,11)12/h3-6,10H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTNZYWKIJDTDRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNS(=O)(=O)C1=CC=CC=C1S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![1-methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole-5-carbonitrile](/img/structure/B1427468.png)
![[4-(Difluoromethoxy)oxan-4-yl]methanamine](/img/structure/B1427469.png)

![2-[Methyl(morpholin-2-ylmethyl)amino]acetamide](/img/structure/B1427473.png)
![{2-[(4-Chlorophenyl)thio]-1-cyclopropylethyl}methylamine](/img/structure/B1427474.png)
![4-[3-(Carboxymethyl)phenyl]benzoic acid](/img/structure/B1427475.png)
![{4-[3-(Ethylcarbamoyl)phenyl]phenyl}acetic acid](/img/structure/B1427478.png)
